2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

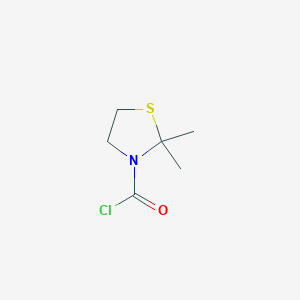

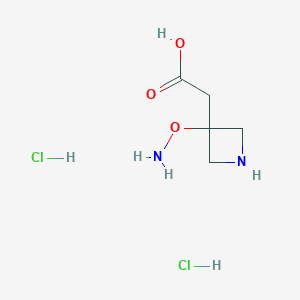

“2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride” is a chemical compound with the CAS Number: 2131057-08-2 . It has a molecular weight of 179.67 and its IUPAC name is 2,2-dimethylthiazolidine-3-carbonyl chloride .

Synthesis Analysis

Thiazolidine motifs, which include “this compound”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10ClNOS/c1-6(2)8(5(7)9)3-4-10-6/h3-4H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Regioselectivity and Tautomerism in Nitrogen Heterocycles

A study by Tomaščiková et al. explored the cyclization reactions of acylthiosemicarbazides with various reagents, including dimethyl acetylenedicarboxylate to produce thiazolidin-4-ones. These reactions offer insight into the substituent effects on cyclization, highlighting the potential of thiazolidine derivatives in synthesizing novel nitrogen heterocycles with varying regioselectivity and tautomerism. The study also assessed the cytotoxic activity of these compounds against leukemia cell lines, suggesting potential therapeutic applications (Tomaščiková et al., 2008).

Unusual Dimeric Product Formation

Dou et al. described the reaction of a thiadiazolidine-derived phenylthiomethyl ether with sulfuryl chloride, leading to an unexpected dimeric product. This study demonstrates the complexity and unpredictability of reactions involving thiazolidine derivatives, contributing to our understanding of their reactivity and potential in synthetic chemistry (Dou et al., 2009).

Proton-induced Ring Transformation

Yamamoto et al. investigated the reaction of 4-methyl-2-methylaminothiazole with N, N-dimethylthiocarbamoyl chloride, leading to a proton-induced ring transformation of 2-imino-3-thiocarbamoyl-4-thiazoline. The study provides a detailed mechanism of the transformation, offering valuable insights into the chemical behavior of thiazolidine derivatives under acidic conditions (Yamamoto et al., 1984).

Thiazolidine-2,4-dicarboxylic Acid Derivatives

Refouvelet et al. reported on the synthesis and behavior of thiazolidine-2,4-dicarboxylic acid derivatives. Their work highlights the stereochemistry and regioselective cyclocondensation reactions of these compounds, providing a foundation for further exploration of thiazolidine derivatives in the synthesis of biologically active molecules (Refouvelet et al., 1994).

Biosynthesis of Thiamine

Linnett and Walker's research into the biosynthesis of thiamine focused on the origin of the carbon atom in the 2-position of the thiazole component. Their work on isolating this carbon atom as formaldehyde offers critical insights into the biosynthetic pathways of thiamine, a vital nutrient, using thiazolidine derivatives as key intermediates (Linnett & Walker, 1967).

Safety and Hazards

Orientations Futures

Thiazolidine derivatives, including “2,2-Dimethyl-1,3-thiazolidine-3-carbonyl chloride”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Mécanisme D'action

Target of Action

Thiazolidine motifs, which are present in this compound, are known to be intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .

Mode of Action

Thiazolidine derivatives are known to exhibit a variety of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Biochemical Pathways

Thiazolidine derivatives are known to impact a wide range of biological responses, making them a highly prized moiety .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Thiazolidine derivatives are known to exhibit a variety of therapeutic and pharmaceutical activities .

Action Environment

It’s worth noting that the synthesis of thiazolidine derivatives has been optimized for efficiency, waste reduction, and cost-effectiveness .

Propriétés

IUPAC Name |

2,2-dimethyl-1,3-thiazolidine-3-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNOS/c1-6(2)8(5(7)9)3-4-10-6/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVGSSBINZIPDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(CCS1)C(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2993474.png)

![4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole](/img/structure/B2993485.png)

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2993488.png)

![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2993495.png)